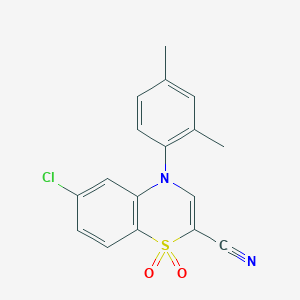

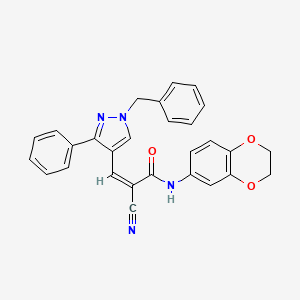

![molecular formula C14H10F3NO2 B2657475 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone CAS No. 338978-29-3](/img/structure/B2657475.png)

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of organic compound known as 4-benzylpiperidines . It contains a benzyl group attached to the 4-position of a piperidine . It also contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of this compound and its intermediates involves different methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of this compound is C14H10F3NO . It contains a pyridine group and a phenyl group connected by an ether linkage . The optimal structure of the pyridine group was 5-CF3 .Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用

Antiviral Activity

One study focuses on the synthesis of derivatives from a related compound for antiviral applications, highlighting its potential in creating compounds with anti-HSV1 and anti-HAV-MBB activity. This suggests a pathway for developing antiviral agents using structural analogs of the compound (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Catalytic Behavior

Another study explores the catalytic behavior of iron and cobalt dichloride complexes containing ligands derived from the compound, showcasing its role in ethylene reactivity, including oligomerization and polymerization. This research underscores the compound's utility in catalysis and material science (Sun et al., 2007).

Molecular Structure Analysis

Research on the Co (II) Complex of a paeonol derivative, closely related to the chemical , reveals the impact of solvent on molecular stability and structure. Such studies contribute to the understanding of molecular interactions and stability in various environments (Patel et al., 2019).

Corrosion Inhibition

A study evaluating Schiff bases, including compounds similar to the specified chemical, as corrosion inhibitors for carbon steel in acidic environments. This research indicates potential applications in materials science, particularly in protecting metals against corrosion (Hegazy et al., 2012).

Chemical Synthesis and Characterization

Further studies delve into the synthesis and characterization of compounds bearing structural resemblance, exploring their reactivities, structures, and vibrational properties. Such investigations provide insights into the chemical properties and potential applications of these compounds in various scientific and industrial fields (Cataldo et al., 2014).

作用機序

While the specific mechanism of action for this compound is not explicitly stated in the sources, compounds with similar structures, such as Trifluoromethylpyridine (TFMP) derivatives, are known to have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .

Safety and Hazards

特性

IUPAC Name |

1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-9(19)10-2-5-12(6-3-10)20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLRYDKZAAZMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

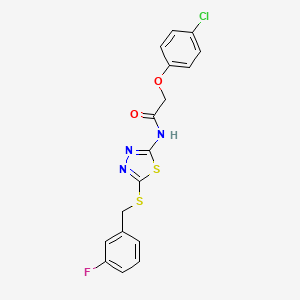

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2657392.png)

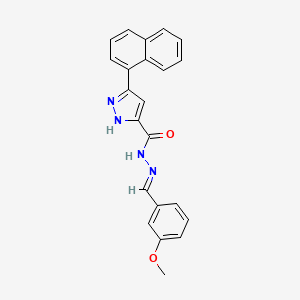

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2657402.png)

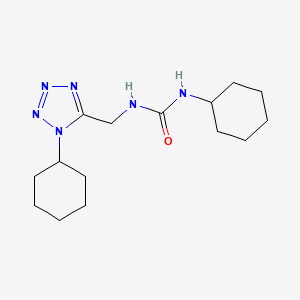

![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2657407.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2657413.png)